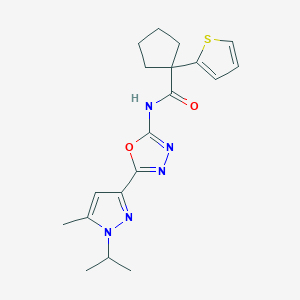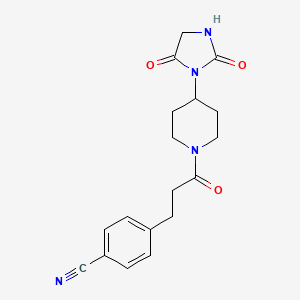
4-(3-(4-(2,5-Dioxoimidazolidin-1-yl)piperidin-1-yl)-3-oxopropyl)benzonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(3-(4-(2,5-Dioxoimidazolidin-1-yl)piperidin-1-yl)-3-oxopropyl)benzonitrile is a chemical compound with potential scientific research applications. It is commonly referred to as DPI or Diphenyleneiodonium. This compound is known for its ability to inhibit the activity of enzymes that produce reactive oxygen species (ROS). This feature makes it a valuable tool in the study of oxidative stress and its role in various physiological and pathological processes.
Applications De Recherche Scientifique
DNA Interaction and Cellular Staining
One significant application of structurally related compounds to 4-(3-(4-(2,5-Dioxoimidazolidin-1-yl)piperidin-1-yl)-3-oxopropyl)benzonitrile is in the binding to DNA and cellular staining. The synthetic dye Hoechst 33258, a known minor groove binder of double-stranded B-DNA, exemplifies this application. It exhibits specificity for AT-rich sequences and has been widely utilized as a fluorescent DNA stain for cell biology research, including chromosome and nuclear staining, analysis of nuclear DNA content values through flow cytometry, and the investigation of plant chromosomes. This usage underscores the potential of related compounds in biotechnological and medicinal applications for studying cellular processes and structures (Issar & Kakkar, 2013).
Radioprotective and Topoisomerase Inhibition
Compounds structurally similar to 4-(3-(4-(2,5-Dioxoimidazolidin-1-yl)piperidin-1-yl)-3-oxopropyl)benzonitrile also find applications as radioprotectors and topoisomerase inhibitors. This demonstrates the potential of such molecules in developing therapeutic agents aimed at protecting against radiation-induced damage and inhibiting topoisomerase enzymes, which are crucial for DNA replication and cell division. This application presents a starting point for rational drug design, leveraging the molecular basis for DNA sequence recognition and binding for therapeutic purposes (Issar & Kakkar, 2013).
Antimicrobial and Antifungal Applications
The exploration of benzoxaborole compounds, closely related in structural creativity and functional utility to the compound , reveals their broad spectrum of applications in medicinal chemistry, including anti-bacterial, anti-fungal, anti-protozoal, and anti-viral activities. This highlights the potential of 4-(3-(4-(2,5-Dioxoimidazolidin-1-yl)piperidin-1-yl)-3-oxopropyl)benzonitrile and its analogues in the development of new classes of antimicrobial agents, offering promising perspectives for drug development against a variety of pathogens (Nocentini, Supuran, & Winum, 2018).
Development of Antineoplastic Agents
Research into 1-[4-(2-aminoethoxy)phenylcarbonyl]-3,5-bis-(benzylidene)-4-piperidones, compounds with structural similarities, underscores the potential for developing antineoplastic (anticancer) agents. These compounds exhibit cytotoxic properties and have shown greater tumor-selective toxicity and the ability to act as modulators of multi-drug resistance, indicating the therapeutic promise of related compounds in cancer treatment (Hossain et al., 2020).
Enzyme Inhibition for Therapeutic Purposes
Dipeptidyl peptidase IV inhibitors, including those structurally related to 4-(3-(4-(2,5-Dioxoimidazolidin-1-yl)piperidin-1-yl)-3-oxopropyl)benzonitrile, represent a validated target for treating type 2 diabetes mellitus. The development of these inhibitors is intense, with several molecules reported in literature as antidiabetic drugs, showcasing the compound's potential in therapeutic applications beyond its initial scope (Mendieta, Tarragó, & Giralt, 2011).
Propriétés
IUPAC Name |
4-[3-[4-(2,5-dioxoimidazolidin-1-yl)piperidin-1-yl]-3-oxopropyl]benzonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O3/c19-11-14-3-1-13(2-4-14)5-6-16(23)21-9-7-15(8-10-21)22-17(24)12-20-18(22)25/h1-4,15H,5-10,12H2,(H,20,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFXVGBOCQYDQKS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2C(=O)CNC2=O)C(=O)CCC3=CC=C(C=C3)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-(4-(2,5-Dioxoimidazolidin-1-yl)piperidin-1-yl)-3-oxopropyl)benzonitrile | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


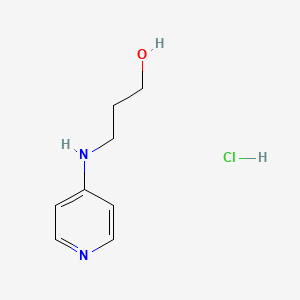
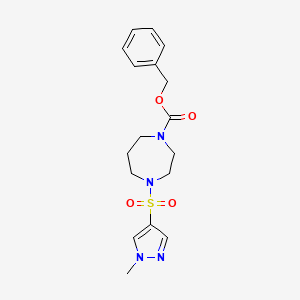

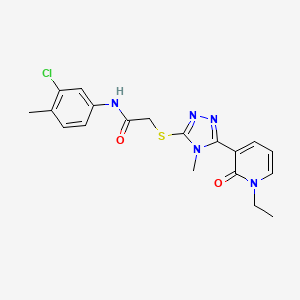
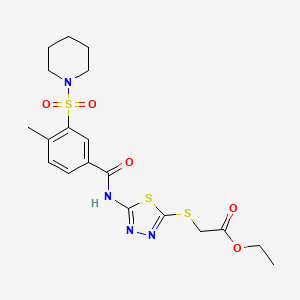
![5-bromo-N-(2-(5-(3-nitrobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)furan-2-carboxamide](/img/structure/B2776205.png)

![2,4-dichloro-N-[3-(2-ethoxyethyl)-6-fluoro-1,3-benzothiazol-2-ylidene]benzamide](/img/structure/B2776207.png)
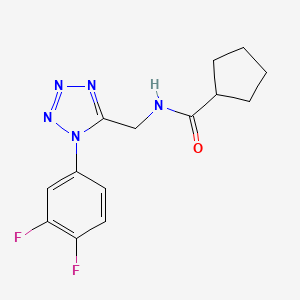
![2-(1,3-dioxoisoindolin-2-yl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)acetamide](/img/structure/B2776210.png)
![5-{[(4-Hydroxyphenyl)amino]methylidene}-1-(3-methoxypropyl)-4-methyl-2,6-dioxo-1,2,5,6-tetrahydropyridine-3-carbonitrile](/img/structure/B2776212.png)
![3-(benzo[d][1,3]dioxol-5-yl)-N-(2,6-difluorophenyl)pyrrolidine-1-carboxamide](/img/structure/B2776213.png)
